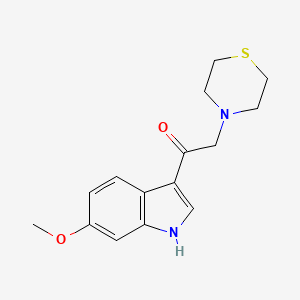
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone is a chemical compound with the molecular formula C15H18N2O2S. It is characterized by the presence of an indole ring substituted with a methoxy group at the 6-position and a thiomorpholine ring attached to the ethanone moiety.
Preparation Methods
The synthesis of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and thiomorpholine.
Reaction Conditions: The reaction involves the formation of an ethanone linkage between the indole and thiomorpholine rings. This can be achieved through a series of reactions, including alkylation and condensation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with specific enzymes or receptors.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways. For example, it may bind to the active site of an enzyme, inhibiting its activity.
Pathways Involved: The compound’s effects on cellular pathways can vary depending on its specific interactions. It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-methoxy-1H-indol-3-yl)-2-propanamine and (6-methoxy-1H-indol-3-yl)methanamine share structural similarities with this compound.
Uniqueness: The presence of the thiomorpholine ring in this compound distinguishes it from other indole derivatives.
Properties
CAS No. |
847858-73-5 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C15H18N2O2S/c1-19-11-2-3-12-13(9-16-14(12)8-11)15(18)10-17-4-6-20-7-5-17/h2-3,8-9,16H,4-7,10H2,1H3 |
InChI Key |
NFPWGQOETJPFSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)CN3CCSCC3 |
solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


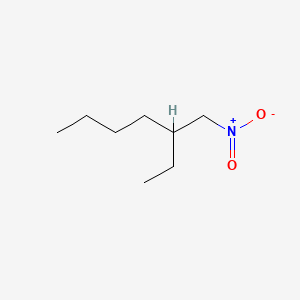
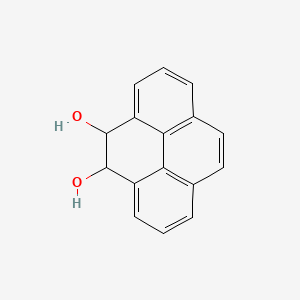
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
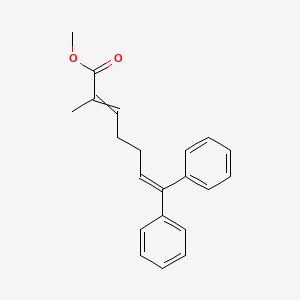
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
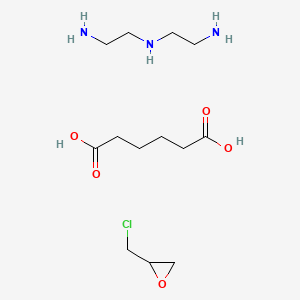
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
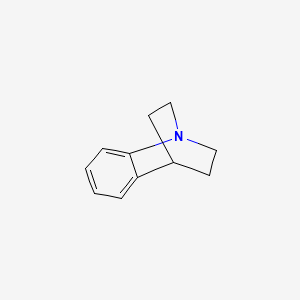
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
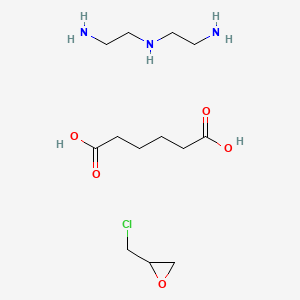
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
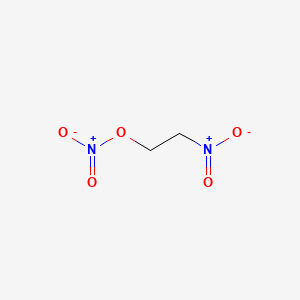
![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
